Scandium chloride hexahydrate

Descripción

Significance in Contemporary Inorganic Chemistry Research

Scandium(III) chloride hexahydrate is significant in modern inorganic chemistry due to its role as a Lewis acid and its applications in materials science. Its high solubility in water makes it a convenient starting material for the synthesis of various scandium compounds. attelements.comchemimpex.com

The compound's utility in materials science is extensive. It is used in the production of high-performance materials such as aluminum-scandium alloys, which are valued in the aerospace industry for their strength and low weight. chemimpex.com Furthermore, it is a precursor for scandium oxide (Sc₂O₃), a crucial component in the fabrication of solid oxide fuel cells and high-performance electronic ceramics. chemimpex.com The compound also plays a role in the development of solid-state lasers and phosphors by enhancing their efficiency. chemimpex.com

In the realm of catalysis, Scandium(III) chloride hexahydrate functions as a Lewis acid catalyst in various organic reactions. Its catalytic activity is leveraged in processes like Friedel-Crafts alkylation and Diels-Alder cycloadditions.

Table 1: Key Physical and Chemical Properties of Scandium(III) Chloride Hexahydrate

| Property | Value |

|---|---|

| Chemical Formula | ScCl₃·6H₂O nih.gov |

| Molecular Weight | 259.41 g/mol sigmaaldrich.com |

| Appearance | White crystalline solid attelements.comchemeurope.com |

| Melting Point | 63-66 °C sigmaaldrich.com |

| Solubility | Highly soluble in water wikipedia.org |

| Crystal Structure | The hydrated salt contains the complex ion trans-[ScCl₂(H₂O)₄]⁺ wikipedia.org |

Role as a Key Precursor in Synthetic Methodologies

Scandium(III) chloride hexahydrate is a fundamental precursor in a variety of synthetic procedures. chemimpex.comlookchem.com Its high solubility in aqueous solutions makes it an excellent starting point for the synthesis of other scandium compounds. chemimpex.com

One of the most notable applications is in the production of metallic scandium. The first preparation of metallic scandium in 1937 was achieved through the electrolysis of a eutectic melt of scandium(III) chloride and other salts. wikipedia.orgchemeurope.com This process remains a key method for obtaining high-purity scandium metal, which is essential for creating high-performance alloys.

The compound is also a vital precursor for synthesizing scandium oxide (Sc₂O₃), often in the form of nanoparticles. This is typically achieved through a reaction with a base like sodium hydroxide (B78521) to form scandium hydroxide (Sc(OH)₃), which is then calcined to produce the oxide. Scandium oxide finds applications in high-end electronics and ceramics. scandium.org

Furthermore, Scandium(III) chloride hexahydrate is used to create organoscandium compounds. Its reaction with tetrahydrofuran (B95107) (THF) yields ScCl₃(THF)₃, a THF-soluble complex that serves as a crucial intermediate in organometallic synthesis. wikipedia.orgchemeurope.com It has also been converted to its dodecyl sulfate (B86663) salt, which acts as a "Lewis acid-surfactant combined catalyst" (LASC) in reactions like aldol-like additions. wikipedia.orgchemeurope.com

Recent research has also explored its use in creating novel materials. For instance, it is a key precursor for Sc₂O₃-MgO nanofiber membranes which exhibit high thermal stability. Additionally, attempts to dehydrate the hexahydrate using various organic solvents have led to the isolation of a range of scandium coordination compounds. researchgate.net

Table 2: Selected Synthetic Applications of Scandium(III) Chloride Hexahydrate

| Product | Synthetic Method | Significance of Product |

|---|---|---|

| Metallic Scandium | Electrolysis of a molten salt mixture containing ScCl₃. wikipedia.orgchemeurope.com | Used in high-performance aluminum-scandium alloys for the aerospace industry. chemimpex.comscandium.org |

| Scandium Oxide (Sc₂O₃) | Reaction with a base followed by calcination. | Used in solid oxide fuel cells, electronic ceramics, and high-intensity lighting. chemimpex.com |

| Organoscandium Compounds | Reaction with ligands like tetrahydrofuran (THF). wikipedia.orgchemeurope.com | Important intermediates and catalysts in organic synthesis. wikipedia.orgchemeurope.com |

| Scandium Coordination Compounds | Dehydration reactions with various organic solvents. researchgate.net | Leads to novel materials with potential catalytic and structural properties. researchgate.net |

Propiedades

IUPAC Name |

trichloroscandium;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.6H2O.Sc/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZFOHABAHJDIK-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Sc](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H12O6Sc | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051850 | |

| Record name | Scandium chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20662-14-0 | |

| Record name | Scandium chloride hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Controlled Derivatization of Scandium Iii Chloride Hexahydrate

Methodological Advances in Its Preparation from Scandium Oxide

The primary and most conventional method for synthesizing scandium(III) chloride hexahydrate involves the dissolution of scandium oxide (Sc₂O₃) in hydrochloric acid (HCl). smolecule.comvulcanchem.com This process, while foundational, has been the subject of refinement to optimize yield, purity, and control over the final product's hydration state.

Optimized Hydrochloric Acid Dissolution Protocols

The dissolution of scandium oxide in aqueous hydrochloric acid is the initial and critical step in the synthesis of scandium chloride hexahydrate. smolecule.com Research has shown that the efficiency of this process is highly dependent on both the concentration of the hydrochloric acid and the reaction temperature. Optimal conditions typically involve using a hydrochloric acid solution with a mass percentage of HCl between 30% and 38%. The temperature for this dissolution is generally maintained between 80°C and 150°C, with a preferred range of 100°C to 120°C to ensure a reasonable reaction rate without excessive evaporation of the acid. google.com Incomplete dissolution can occur at lower temperatures, leading to reduced yields and the introduction of unreacted oxide impurities into the final product. google.com

For instance, one established protocol involves dissolving scandium oxide with a purity of 99.0% in 30% hydrochloric acid at a heating temperature of 90°C. google.com Another approach for preparing hydrated scandium(III) chloride is the dissolution of scandium(III) oxide in concentrated hydrochloric acid followed by evaporation to dryness. nih.gov

Interactive Table: Optimized Dissolution Parameters for Scandium Oxide

| Parameter | Value | Significance |

|---|---|---|

| HCl Concentration | 30% - 38% by mass | Ensures efficient dissolution of scandium oxide. |

| Dissolution Temperature | 80°C - 150°C | Affects the rate and completeness of the reaction. |

| Optimal Temperature | 100°C - 120°C | Balances reaction speed with control over the process. |

Techniques for Controlled Evaporation and Crystallization

Following the dissolution of scandium oxide, the resulting scandium chloride solution is subjected to a controlled evaporation and crystallization process. The goal is to carefully remove excess water to induce the formation of this compound crystals. A common industrial practice involves heating the scandium chloride solution to temperatures between 100°C and 180°C. google.com This heating promotes both dissolution and subsequent partial evaporation.

A key aspect of this stage is to avoid complete dryness. Instead, the evaporation is controlled to yield a pasty form of this compound, which contains a small amount of free water, typically between 3% and 8% by mass. This residual free water is crucial for preventing the hydrolysis of the scandium chloride. In some specialized applications, antisolvent crystallization has been explored to control crystal growth, where an antisolvent like ethanol (B145695) is added to a scandium-rich solution to induce precipitation. mdpi.com

Strategies for Minimizing Hydrolysis and Oxychloride Formation

A significant challenge in the synthesis and handling of scandium chloride hydrates is the propensity for hydrolysis, which leads to the formation of insoluble scandium oxychloride (ScOCl). mdpi.comresearchgate.net This side reaction reduces the purity and yield of the desired scandium chloride product. The formation of scandium oxychloride occurs when scandium chloride reacts with water, particularly at elevated temperatures. mdpi.com

To mitigate this, a primary strategy is to avoid complete evaporation of the aqueous solution during crystallization, thereby maintaining a certain level of free water in the crystalline paste. This balance of free and coordinated water molecules in the crystal lattice helps to suppress hydrolysis. Additionally, the use of an inert gas flow during heating and dehydration steps can help to rapidly remove water vapor, minimizing its contact time with the scandium chloride and thus reducing the likelihood of hydrolysis. mdpi.comresearchgate.net In the preparation of anhydrous scandium chloride from the hydrate (B1144303), the use of ammonium (B1175870) chloride as an auxiliary salt can also help to chlorinate any ScOCl that may have formed, converting it back to scandium chloride. mdpi.comresearchgate.net

Controlled Dehydration and Formation of Anhydrous Scandium(III) Chloride

The preparation of anhydrous scandium(III) chloride (ScCl₃) from its hexahydrated form presents a significant chemical challenge due to the high tendency of the compound to hydrolyze at elevated temperatures, forming scandium oxychloride. Direct heating of the hexahydrate in air or an inert atmosphere is generally not a viable method for obtaining the pure anhydrous salt. Therefore, specific chemical and physical methods have been developed to circumvent this issue.

Investigation of Solvothermal Dehydration Pathways

Solvothermal dehydration methods involve heating the this compound in an organic solvent, often in the presence of a dehydrating agent. This approach aims to replace the coordinated water molecules with solvent molecules, which can then be more easily removed. One method involves the use of trimethylchlorosilane in refluxing tetrahydrofuran (B95107) (THF). researchgate.net Another approach utilizes a mixture of an organic solvent and sulfoxide (B87167) chloride (thionyl chloride, SOCl₂) to react with the water of hydration. google.com

In a typical procedure, this compound is mixed with an organic solvent such as tetrahydrofuran, acetonitrile, pyridine (B92270), methanol, or ethylene (B1197577) glycol dimethyl ether, and then treated with thionyl chloride. google.com The reaction is typically carried out at temperatures between 15°C and 60°C for 10 to 24 hours. google.com The thionyl chloride reacts with the water to form volatile byproducts (sulfur dioxide and hydrogen chloride), while the organic solvent coordinates with the scandium ion, forming a stable intermediate complex. This intermediate can then be isolated and heated under a non-reactive gas atmosphere to remove the organic ligand and yield anhydrous scandium chloride. google.com

Reaction with Chlorinating Agents in Organic Solvents

The use of chlorinating agents, particularly thionyl chloride (SOCl₂), in an organic solvent is a well-established method for the dehydration of metal chloride hydrates, including this compound. researchgate.netresearchgate.net The reaction of thionyl chloride with the water molecules in the hydrate is highly effective.

The process generally involves slurrying the this compound in an organic solvent, such as tetrahydrofuran (THF), and then adding thionyl chloride. researchgate.netresearchgate.net The reaction proceeds to replace the water ligands with chloride ions and the solvent molecules coordinate to the scandium center, forming complexes like [ScCl₃(THF)₃]. researchgate.net This solvated anhydrous scandium chloride can then be isolated. Subsequent heating of this complex under controlled conditions, for example, calcination in a non-reactive gas atmosphere at 400–600 °C for 2–5 hours, allows for the removal of the coordinated solvent molecules, ultimately yielding pure anhydrous scandium(III) chloride.

Interactive Table: Parameters for Dehydration using Thionyl Chloride

| Parameter | Value | Significance |

|---|---|---|

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Reacts with water to form volatile byproducts. |

| Organic Solvent | Tetrahydrofuran (THF), Acetonitrile, Pyridine, etc. | Forms a stable intermediate complex with scandium. |

| Reaction Temperature | 15°C - 60°C | Controls the rate of the dehydration reaction. |

| Reaction Time | 10 - 24 hours | Ensures complete reaction with the water of hydration. |

| Calcination Temperature | 400°C - 600°C | Removes the coordinated organic solvent to yield anhydrous ScCl₃. |

Influence of Thermal Parameters and Inert Atmospheres on Purity

The purity of scandium chloride derived from its hydrated forms is critically dependent on the conditions of thermal treatment. The primary challenge during dehydration is the prevention of hydrolysis, which leads to the formation of scandium oxychloride (ScOCl) impurities. Research has demonstrated that precise control over thermal parameters and the use of an inert atmosphere are essential for obtaining high-purity anhydrous scandium chloride (ScCl₃).

A one-step rapid heating process under an inert gas stream has been shown to be effective. mdpi.com In this method, the hydrated material is heated to remove both residual crystal water and ammonium chloride (if used in a prior purification step). mdpi.com The inert gas, such as argon, plays a crucial role by minimizing the partial pressure of water vapor around the solid, thereby reducing the rate of hydrolysis. mdpi.com

Studies have identified optimal conditions for maximizing purity. For instance, a heating rate of 12 °C/min was found to be more effective at minimizing hydrolysis than slower or faster rates. mdpi.com A slower rate prolongs the interaction time between water vapor and scandium chloride, while a faster rate can be less efficient at removing the sublimating crystal water. mdpi.com The final temperature and holding time are also critical; heating to 400 °C with a holding time of 90 minutes under an argon flow of 7.5 L/min has been shown to produce anhydrous ScCl₃ with a purity of 99.69% and a scandium hydrolysis rate as low as 1.19%. mdpi.com Thermal decomposition in the absence of such controls can lead to the release of irritating gases like hydrogen chloride. fishersci.beheegermaterials.comthermofisher.com

| Parameter | Optimal Value | Effect on Purity |

|---|---|---|

| Final Temperature | 400 °C | Ensures complete removal of crystal water. |

| Heating Rate | 12 °C/min | Minimizes the hydrolysis rate of scandium. |

| Holding Time | 90 min | Allows for complete sublimation of volatile components. |

| Inert Gas Flow (Argon) | 7.5 L/min | Reduces water vapor partial pressure, suppressing hydrolysis. |

Synthesis and Interconversion of Varied Scandium(III) Hydrate Species

Scandium(III) chloride hexahydrate, [ScCl₂(H₂O)₄]Cl·2H₂O, is not the only stable hydrate of scandium chloride. wikipedia.org Lower hydrates can be isolated, and the interconversion between these species and the formation of hydroxy chlorides in aqueous environments are key aspects of its chemistry.

Lower hydrates of scandium chloride can be synthesized and isolated through controlled dehydration of the hexahydrate form. Thermoanalytical studies reveal that the dehydration of ScCl₃·6H₂O occurs in stages, allowing for the isolation of specific lower hydrates.

Scandium(III) Chloride Trihydrate (ScCl₃·3H₂O): This species can be prepared by heating the hexahydrate under specific conditions. For example, heating ScCl₃·6H₂O at 120°C under vacuum facilitates the removal of three water molecules to yield the trihydrate. The crystal structure of the trihydrate, ScCl₃·3H₂O, has been reported and characterized using single-crystal X-ray diffraction and ⁴⁵Sc NMR spectroscopy. researchgate.net

| Condition | Product | Description |

|---|---|---|

| Heating to 120°C (vacuum) | ScCl₃·3H₂O | Isolation of the trihydrate species. |

| Soxhlet extraction with THF | [ScCl₃(THF)₃] | Formation of an anhydrous THF adduct. |

| Dissolution in aqueous ethanol | Rehydration to ScCl₃·6H₂O | Reversible rehydration to the hexahydrate form. |

The process is reversible; rehydration of lower hydrates or anhydrous forms can occur in the presence of moisture, such as in aqueous ethanol, leading back to the hexahydrate.

In aqueous solutions, scandium(III) ions are prone to hydrolysis, a reaction that leads to the formation of scandium hydroxy chloride species. nih.gov This occurs because the Sc³⁺ ion, a hard Lewis acid, readily coordinates with hydroxide (B78521) ions. nih.govwikipedia.org The extent of hydrolysis is dependent on factors like pH and scandium concentration. researchgate.net

Experimental studies on the solubility of scandium oxide in aqueous solutions indicate that scandium does not form stable complexes with chloride ions. researchgate.net Instead, its chemistry in such systems is dominated by the formation of hydroxide complexes. researchgate.net At low pH, the Sc(OH)²⁺ species is predominant, while the neutral Sc(OH)₃⁰ species forms at higher pH. researchgate.net

This tendency to hydrolyze leads to the formation of distinct hydroxy-bridged polynuclear complexes in acidic aqueous solutions. A well-characterized product isolated from the reaction of scandium metal with concentrated hydrochloric acid is the dimeric complex [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O. researchgate.netnih.gov In this structure, two scandium centers are bridged by hydroxide (μ-OH) ligands. researchgate.netnih.gov The formation of such dimeric cations, like [(H₂O)₅Sc(μ-OH)₂Sc(H₂O)₅]⁴⁺, is a fundamental consequence of the hydrolysis of the scandium ion in aqueous chloride media. researchgate.net

Synthetic Routes to Organoscandium Compounds from Scandium(III) Chloride Hexahydrate

Scandium(III) chloride hexahydrate is a common and accessible starting material for the synthesis of organoscandium compounds, which are of academic interest and have potential applications in catalysis. wikipedia.org Because organometallic reagents are typically sensitive to water, the hexahydrate is not used directly. Instead, it is first converted into an anhydrous form, often as a tetrahydrofuran (THF) adduct, ScCl₃(THF)₃. wikipedia.orgwikipedia.orgchemeurope.com This THF-soluble complex is a key precursor in organoscandium chemistry. wikipedia.org

Several synthetic routes start from anhydrous scandium chloride or its THF complex:

Cyclopentadienyl (B1206354) (Cp) Derivatives: The reaction of anhydrous ScCl₃ with two equivalents of sodium cyclopentadienide (B1229720) (NaCp) yields a chloride-bridged dimeric organoscandium compound, [Cp₂Sc(μ-Cl)]₂. wikipedia.org Using bulkier cyclopentadienyl ligands can lead to monomeric derivatives. wikipedia.org

Allyl Complexes: Tris(allyl)scandium complexes can be synthesized by reacting ScCl₃ with a suitable allylating agent, such as allyl potassium, in a THF solution. wikipedia.org The resulting product, Sc(C₃H₅)₃(THF)₂, features scandium coordinated to both η³- and η¹-allyl ligands. wikipedia.org

Aminopyridinato Complexes: Mononuclear scandium dichloride complexes can be isolated by reacting ScCl₃ with the potassium salt of a bulky aminopyridinate ligand in THF. mdpi.com

| Scandium Precursor | Reagent | Organoscandium Product | Reference |

|---|---|---|---|

| ScCl₃ | Sodium cyclopentadienide (NaCp) | [Cp₂Sc(μ-Cl)]₂ | wikipedia.org |

| ScCl₃ | Allyl potassium | Sc(C₃H₅)₃(THF)₂ | wikipedia.org |

| ScCl₃(THF)₃ | LiN(SiMe₂CH₂PPri₂)₂ | ScCl₂(THF)[N(SiMe₂CH₂PPri₂)₂] | researchgate.net |

| [ScCl₃] | Potassium (2,6-diisopropylphenyl)-[6-(2,4,6-triisopropylphenyl)-pyridine-2-yl]-amine (ApK) | [ApScCl₂(thf)₂] | mdpi.com |

The high Lewis acidity of the scandium center makes the synthesis of well-defined, mononuclear organoscandium compounds challenging, as they have a propensity to form bridged oligomers. researchgate.net

Structural Elucidation and Coordination Chemistry of Scandium Iii Chloride Hexahydrate Systems

Advanced Crystallographic Investigations

Crystallography provides definitive insights into the three-dimensional structure of crystalline solids. For scandium chloride hexahydrate, both single-crystal and powder X-ray diffraction methods are essential tools for determining its absolute structure and ensuring the purity of bulk samples.

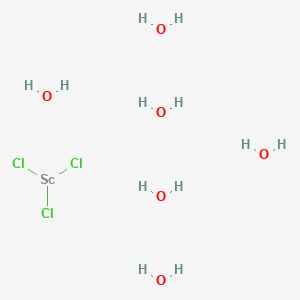

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. Studies on this compound have revealed that its solid-state structure is not a simple hexaaquascandium(III) complex with chloride counter-ions. Instead, the structure has been identified as trans-[ScCl₂₂(H₂O)₄]Cl·2H₂O wikipedia.org. In this arrangement, the scandium(III) ion is octahedrally coordinated to four water molecules in the equatorial positions and two chloride ions in the axial positions. The remaining chloride ion and two water molecules are not directly coordinated to the metal center but are present in the crystal lattice.

The dissolution of scandium metal in concentrated hydrochloric acid can lead to the formation of various hydrated species depending on the reaction conditions, including [Sc(H₂O)₆]³⁺[Cl⁻]₃ and [ScCl₂(H₂O)₄]⁺[Cl⁻]·H₂O researchgate.net. While the heptahydrate, ScCl₃·7H₂O, has also been characterized and found to be isomorphous with the corresponding bromide salt, containing a seven-coordinate scandium ion exclusively surrounded by water molecules, the hexahydrate form incorporates chloride ions into the primary coordination sphere researchgate.net.

| Compound | Formula | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|---|

| This compound | trans-[ScCl₂(H₂O)₄]Cl·2H₂O | - | - | Octahedral Sc(III) with 4 H₂O and 2 Cl⁻ ligands. |

| Scandium Chloride Heptahydrate | [Sc(OH₂)₇]Cl₃ | Monoclinic | P2/n | Pentagonal-bipyramidal Sc(III) with 7 H₂O ligands. researchgate.net |

Powder X-ray diffraction (PXRD) is a crucial technique for confirming the phase purity of a bulk sample and for verifying that the crystal structure determined from a single crystal is representative of the entire material ncl.ac.uk. The PXRD pattern of a crystalline solid provides a unique fingerprint based on the arrangement of atoms in the crystal lattice.

For this compound, PXRD is used to ensure that the synthesized or commercially obtained material corresponds to the known crystal structure of trans-[ScCl₂(H₂O)₄]Cl·2H₂O and is not a mixture of different hydrates or other impurities researchgate.net. By comparing the experimental powder pattern with a pattern simulated from the single-crystal X-ray diffraction data, researchers can confirm the identity and purity of the compound. The technique is also invaluable for studying the products of reactions involving this compound to identify the crystalline phases that are formed researchgate.netmdpi.com.

Spectroscopic Probes of Coordination Environments

While crystallography provides a static picture of the solid state, spectroscopic techniques offer insights into the coordination environment of the scandium(III) ion in both solid and solution phases.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of specific nuclei. Scandium has a single stable isotope, ⁴⁵Sc, which is an NMR-active quadrupolar nucleus (I = 7/2) huji.ac.il. ⁴⁵Sc NMR is highly sensitive to the symmetry and nature of the scandium coordination sphere.

Solid-state ⁴⁵Sc NMR studies have been conducted on a variety of scandium compounds, including this compound nih.gov. The quadrupolar coupling constant (Cq), a parameter derived from the NMR spectrum, is particularly sensitive to the electronic symmetry around the scandium nucleus. For scandium compounds, Cq values have been observed to range from 3.9 to 13.1 MHz, with the magnitude directly correlating to the symmetry of the scandium coordination environment nih.gov. The relatively broad lines observed in ⁴⁵Sc NMR spectra are a consequence of its quadrupolar nature, with the line width increasing with the asymmetry of the coordination environment huji.ac.il. Solution-state ⁴⁵Sc NMR has also been employed to study the interconversion of different scandium chloride hydrate (B1144303) species in solution researchgate.net.

| Compound/Species | Quadrupolar Coupling Constant (Cq) [MHz] | Coordination Environment |

|---|---|---|

| ScCl₃·6H₂O | - | Asymmetric octahedral |

| Sc(acac)₃ | - | Varies with polymorph |

| [Sc(H₂O)₆]³⁺ | - | Symmetric octahedral |

Vibrational spectroscopy, including both Raman and Fourier-transform infrared (FTIR) spectroscopy, provides information about the bonding and interactions of ligands with the central metal ion. These techniques are sensitive to the vibrations of molecules, including the stretching and bending modes of the Sc-O and Sc-Cl bonds, as well as the vibrations of the water molecules of hydration.

In aqueous solutions, Raman spectroscopy has shown that in the presence of chloride ions, water molecules in the first hydration sphere of the scandium(III) ion can be replaced by chloride, leading to the formation of chloro-aqua complexes acs.orgresearchgate.net. This is in contrast to perchlorate (B79767) solutions where the stable hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺, is observed acs.org. The Sc-Cl stretching vibrations in these complexes give rise to distinct Raman bands. For instance, a band at approximately 306 cm⁻¹ in Raman spectra of scandium chloride solutions has been attributed to the Sc-Cl stretch in a chloro complex researchgate.net.

FTIR spectroscopy has also been used to characterize this compound, with characteristic absorption peaks corresponding to the vibrations of the coordinated water molecules and the scandium-ligand bonds nih.govsemanticscholar.org.

Formation and Stability of Aqua and Chloro Complexes in Solution Phase

In aqueous solution, the coordination environment of the scandium(III) ion is dictated by the composition of the solution, particularly the concentration of chloride ions. There is a dynamic equilibrium between various aqua and chloro complexes.

X-ray diffraction studies of aqueous scandium chloride solutions have shown that even in concentrated solutions, ionic association occurs researchgate.net. As the solution is diluted, the coordination number of the Sc³⁺ ion can increase researchgate.net. In solutions containing chloride ions, a predominant species is the heptaaquascandium(III) ion, [Sc(OH₂)₇]³⁺, which exists alongside contact ion pair species of the general formula [ScClₙ(OH₂)(₆₋ₙ)]⁽³⁻ⁿ⁾⁺, where n can be 1, 2, or 3 researchgate.net.

The stability of these complexes is described by their stability constants (or formation constants), which quantify the equilibrium between the free metal ion and the complex wikipedia.org. The formation of stable scandium-fluoride complexes is well-documented, and similar, though weaker, interactions occur with chloride ions researchgate.net. Computational studies using ab initio methods have been performed to calculate the geometries, frequencies, and energies of various chloroaquascandium(III) complexes, providing theoretical insight into their structures and stability in solution researchgate.net. These studies help to interpret experimental data and understand the speciation of scandium(III) in chloride-containing aqueous environments.

Complexation Behavior with Diverse Ligands

The Lewis acidic nature of the scandium(III) ion in this compound drives its reactivity towards a variety of electron-donating ligands. This section explores the formation of adducts with simple organic solvents and the more complex chelation behavior with multidentate ligands.

Adduct Formation with Non-Aqueous Organic Solvents (e.g., Tetrahydrofuran (B95107), Acetonitrile, Pyridine)

The coordinated water molecules in scandium(III) chloride hexahydrate can be displaced by non-aqueous organic solvents, leading to the formation of solvated adducts. This process is often facilitated by dehydrating agents like thionyl chloride. The reaction of scandium(III) chloride with tetrahydrofuran (THF), for instance, yields ScCl3(THF)3, a white, crystalline, THF-soluble complex that serves as a valuable intermediate in the synthesis of organoscandium compounds chemeurope.comwikipedia.org.

Attempts to dehydrate [Sc(H2O)6]Cl3 using organic solvents have led to the isolation and crystallographic characterization of several key adducts. When the hexahydrate is slurried in tetrahydrofuran with thionyl chloride, the complex [ScCl3(THF)3] is formed researchgate.netresearchgate.net. Subsequent modification of this THF adduct by dissolving it in other coordinating solvents has produced compounds such as [ScCl3(MeCN)3]•MeCN with acetonitrile and [ScCl3(py)3]•py with pyridine (B92270) researchgate.net.

The reaction with pyridine can also result in hydrolysis, forming hydroxyl-bridged dimers, as evidenced by the isolation of [Sc(μ-OH)(Cl)2(py)2]2·py researchgate.net. A patented method for producing anhydrous scandium chloride also utilizes this principle, where the hexahydrate is reacted with thionyl chloride and an organic solvent like THF, acetonitrile, or pyridine to form a stable metal-organic complex intermediate google.com. These reactions demonstrate the facility with which the water ligands can be substituted by common organic solvents, leading to a range of structurally distinct scandium(III) chloride adducts.

| Solvent | Chemical Formula of Adduct | Remarks |

|---|---|---|

| Tetrahydrofuran (THF) | [ScCl3(THF)3] | A key synthetic intermediate; white crystalline solid chemeurope.comresearchgate.net. |

| Acetonitrile (MeCN) | [ScCl3(MeCN)3]·MeCN | Formed from the modification of the THF adduct researchgate.net. |

| Pyridine (py) | [ScCl3(py)3]·py | Formed from the modification of the THF adduct researchgate.net. |

| Pyridine (py) with hydrolysis | [Sc(μ-OH)(Cl)2(py)2]2·py | A hydroxyl-bridged dimer researchgate.net. |

Studies on Chelation Chemistry with Multidentate Ligands

Scandium(III) chloride engages in complexation with multidentate ligands, which can bind to the metal center through two or more donor atoms, forming stable chelate rings. The use of the bidentate ligand dimethoxyethane (DME), for example, resulted in the characterization of the monohydrate solvate [ScCl3(κ²-DME)(H2O)] researchgate.net.

Research into the broader coordination chemistry of the Sc³⁺ ion highlights its interactions with various multidentate chelators. While not always starting from the chloride salt, these studies reveal the inherent preferences of the scandium ion. For instance, density functional theory (DFT) calculations on Sc³⁺ complexes with a range of hepta- to decadentate ligands indicate a preference for octacoordination nih.gov. This is exemplified by its strong affinity for the octadentate ligand 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate (DOTA), a crucial chelator in radiopharmaceutical applications nih.gov.

However, the outcome of chelation reactions can be unpredictable. An attempt to achieve scandium(III)-cryptate complexation by reacting [ScCl3(THF)3] with the macrobicyclic ligand 4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane (cryptand 222) did not yield the expected encapsulated scandium ion. Instead, the reaction product was identified as the salt [H2L]Cl2·ScCl3(H2O)3·3H2O, where the cryptand is diprotonated and the scandium forms a discrete triaqua-trichloro complex rsc.org. This result underscores the complex interplay of factors, including ligand basicity and reaction conditions, in determining the final product.

| Ligand Type | Specific Ligand | Resulting Scandium Complex/Product |

|---|---|---|

| Bidentate (O,O) | Dimethoxyethane (DME) | [ScCl3(κ²-DME)(H2O)] researchgate.net |

| Macrocyclic Polyamino Polycarboxylate | DOTA | Forms highly stable octacoordinate complexes with Sc³⁺ nih.gov. |

| Macrobicyclic Polyether (Cryptand) | Cryptand 222 | Unexpected formation of [H2L]Cl2·ScCl3(H2O)3·3H2O rsc.org. |

Comparative Structural Analysis with Other Scandium(III) Salts and Lanthanide Analogues

The structural chemistry of scandium(III) is largely dictated by its small ionic radius (74.5 pm for a coordination number of 6) compared to yttrium(III) and the lanthanide(III) ions researchgate.net. This size difference leads to significant variations in coordination numbers and geometries, even with identical ligands.

A systematic structural comparison of analogous complexes of Sc(III), Y(III), La(III), and Lu(III) revealed that coordination numbers often differ. In a study of 29 sets of compounds with the same ligands, the scandium and lutetium complexes had the same coordination number in only 14 cases, while they differed in the remaining 15 researchgate.netbath.ac.uk. These structural differences are strongly correlated with the size of the metal ion researchgate.netbath.ac.uk. A prime example is the aqua ion: the small Sc³⁺ ion forms a seven-coordinate aqua ion, [Sc(H2O)7]³⁺, whereas the larger, early lanthanides typically form nine-coordinate ions, [Ln(H2O)9]³⁺, and Y³⁺ and the later, smaller lanthanides form eight-coordinate species, [M(H2O)8]³⁺ researchgate.netresearchgate.net.

In the solid state, scandium(III) chloride itself adopts a layered BiI3-type structure with octahedral scandium centers wikipedia.org. The hydrated complex isolated from the reaction with cryptand 222, [ScCl3(H2O)3], also features a six-coordinate scandium atom, but in a molecular adduct with a near-idealized mer-octahedral geometry rsc.org. The mean Sc-Cl bond length in this adduct is 2.417 Å rsc.org. This contrasts with scandium(III) fluoride, where the Sc-F bond length is shorter, around 2.0 Å, reflecting the smaller ionic radius of the fluoride ion nih.gov.

The lanthanides, known for the "lanthanide contraction" where ionic radii decrease across the series, generally exhibit higher coordination numbers than scandium. Their halide complexes, LnX3, are notable for demonstrating these high coordination numbers researchgate.net. The significantly smaller size of scandium thus sets its coordination chemistry apart from its lanthanide analogues, favoring lower coordination numbers and influencing the resulting molecular geometries.

| Ion | Ionic Radius (CN=6) in pm | Typical Aqua Ion Coordination Number |

|---|---|---|

| Sc³⁺ | 74.5 | 7 researchgate.netresearchgate.net |

| Y³⁺ | 90.0 | 8 researchgate.net |

| La³⁺ | 103.2 | 9 researchgate.netresearchgate.net |

| Lu³⁺ | 86.1 | 8 researchgate.net |

Mechanistic Investigations of Chemical Reactivity Involving Scandium Iii Chloride Hexahydrate

Elucidation of Lewis Acidity and its Role in Reaction Pathways

The scandium(III) ion in scandium(III) chloride hexahydrate is a hard Lewis acid, a characteristic that is central to its catalytic activity in a wide array of organic reactions. wikipedia.orgscandium.org This Lewis acidity stems from the high charge density of the Sc³⁺ ion, which effectively polarizes and activates substrate molecules. In catalytic applications, ScCl₃·6H₂O often functions by coordinating to electron-rich centers in organic substrates, thereby lowering the activation energy for subsequent transformations. scandium.org

The mechanism of catalysis typically involves the displacement of coordinated water molecules by the substrate. The scandium center then acts as an electron-pair acceptor, enhancing the electrophilicity of the substrate. This activation is crucial in facilitating a variety of reactions, including:

Friedel-Crafts Reactions: Scandium(III) chloride is an effective catalyst for both Friedel-Crafts acylation and alkylation, promoting the formation of carbon-carbon bonds with aromatic compounds. scandium.org

Aldol Reactions: It catalyzes the aldol reaction by coordinating to the carbonyl oxygen of the aldehyde, making the carbonyl carbon more susceptible to nucleophilic attack by an enolate. researchgate.net

Michael Additions: In Michael additions, the Lewis acidic scandium center activates the α,β-unsaturated carbonyl compound, facilitating the conjugate addition of nucleophiles. scandium.org

Cyclization Reactions: Scandium(III) chloride promotes various cyclization reactions, playing a key role in the synthesis of complex cyclic molecules. scandium.org

The presence of water in the hexahydrate form can influence its catalytic activity. In some cases, the coordinated water molecules can participate in the reaction mechanism, while in others, anhydrous conditions are preferred to avoid unwanted side reactions.

Hydrolysis and Polymerization Dynamics in Aqueous Media

In aqueous solutions, scandium(III) chloride hexahydrate undergoes extensive hydrolysis, a process that is highly dependent on the pH of the medium. The aquated scandium ion, [Sc(H₂O)₆]³⁺, is prone to deprotonation, leading to the formation of various hydroxo species.

Formation Kinetics and Thermodynamics of Scandium Hydroxide (B78521)

The hydrolysis of the scandium(III) ion leads to the formation of scandium hydroxide, Sc(OH)₃, which is sparingly soluble in water. wikipedia.org The solubility product constant (Ksp) for Sc(OH)₃ is approximately 2.22 x 10⁻³¹. wikipedia.org The formation of scandium hydroxide from scandium salts and alkali hydroxides can proceed through various intermediate species depending on the reaction conditions and the anions present. wikipedia.org For instance, in the presence of chloride ions, intermediates such as Sc(OH)₁.₇₅Cl₁.₂₅ have been reported. wikipedia.org

The thermodynamics of scandium hydroxide formation are crucial for understanding its precipitation and dissolution behavior. The standard Gibbs free energy of formation (ΔG°f) for Sc(OH)₃(s) is a key parameter in these considerations.

| Thermodynamic Parameter | Value | Reference |

| Solubility Product (Ksp) of Sc(OH)₃ | 2.22 x 10⁻³¹ | wikipedia.org |

| Solubility of Sc(OH)₃ in water | 0.0279 mol/L | wikipedia.org |

Structural Characterization of Dimeric and Polymeric Hydrolysis Products

Under controlled hydrolysis conditions, scandium(III) can form discrete dimeric and polymeric hydroxo-bridged complexes. A well-characterized example is the dimeric cation [(H₂O)₅Sc(μ-OH)₂Sc(H₂O)₅]⁴⁺, which has been identified in acidic aqueous solutions of scandium salts. nih.gov X-ray crystallographic studies have provided detailed structural information on these species.

In one such dimeric complex, two scandium centers are bridged by two hydroxide ligands, with each scandium atom also coordinated to several water molecules. The coordination environment around each scandium atom is typically octahedral. The formation of these bridged species is a direct consequence of the high charge density of the Sc³⁺ ion, which promotes the formation of M-O-M linkages.

The reaction of Sc(0) with concentrated aqueous hydrochloric acid has been shown to yield the dimeric complex [(H₂O)₅Sc(μ-OH)]₂⁴⁺·2H₂O. nih.gov This species can then be used as a starting material for the synthesis of other polymeric scandium complexes through reactions with various inorganic and organic acids. nih.gov

Redox Reactions: Synthesis of Lower Oxidation State Scandium Chlorides

While the +3 oxidation state is the most stable and common for scandium, scandium(III) chloride can be reduced to form chlorides with scandium in lower oxidation states. This is typically achieved by reacting ScCl₃ with metallic scandium at high temperatures. wikipedia.org

A number of lower scandium chlorides have been synthesized and characterized, including ScCl, Sc₇Cl₁₀, Sc₂Cl₃, Sc₅Cl₈, and Sc₇Cl₁₂. wikipedia.org For example, the reduction of ScCl₃ with scandium metal in the presence of cesium chloride can yield the compound CsScCl₃, which contains linear chains of Sc(II)Cl₃⁻ units. wikipedia.org

These lower oxidation state chlorides are of significant interest for their unique structures and electronic properties. The synthesis of these compounds demonstrates that the redox chemistry of scandium is more complex than a simple consideration of its dominant +3 oxidation state would suggest.

Ligand Substitution and Exchange Mechanisms in Solution and Solid State

The coordination sphere of the scandium(III) ion in scandium(III) chloride hexahydrate is dynamic, and the coordinated water and chloride ligands can be replaced by other ligands through substitution reactions. chemguide.co.uklibretexts.org The mechanism of these ligand exchange reactions can be associative, dissociative, or interchange in nature. libretexts.org

In aqueous solution, the water ligands of the [Sc(H₂O)₆]³⁺ ion can be substituted by various other ligands. The rate and extent of these substitution reactions depend on factors such as the nature of the incoming ligand, its concentration, and the reaction conditions. For example, the reaction of scandium(III) chloride hexahydrate with tetrahydrofuran (B95107) (THF) leads to the formation of the adduct ScCl₃(THF)₃, a useful precursor in organoscandium chemistry. wikipedia.org

The exchange of chloride ions can also occur, although scandium does not form particularly stable complexes with chloride in aqueous solution. researchgate.net The study of ligand exchange kinetics provides valuable insights into the reactivity and coordination chemistry of scandium(III).

Thermal Decomposition Pathways and Material Transformation Products

The thermal decomposition of scandium(III) chloride hexahydrate is a multi-step process involving dehydration and subsequent decomposition to form scandium oxychloride (ScOCl) and ultimately scandium oxide (Sc₂O₃) at higher temperatures. osti.gov

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques for studying these decomposition pathways. The dehydration of ScCl₃·6H₂O typically begins at temperatures between 55 and 110 °C. osti.gov The loss of water molecules occurs in a stepwise manner, with the formation of lower hydrates as intermediates. osti.gov

Advanced Catalytic Applications and Mechanistic Insights of Scandium Iii Chloride Hexahydrate

Homogeneous Catalysis in Organic Synthesis

As a water-tolerant Lewis acid, scandium(III) chloride hexahydrate is particularly valuable in homogeneous catalysis, where it can be employed in various solvents, sometimes even in aqueous media. Its catalytic activity stems from the ability of the scandium(III) ion to coordinate with Lewis basic sites on organic molecules, thereby activating them towards nucleophilic attack.

Scandium(III) chloride hexahydrate is an effective catalyst for fundamental carbon-carbon and carbon-heteroatom bond-forming reactions that are central to organic synthesis. scandium.orgwikipedia.org In these roles, the Sc³⁺ ion functions as a potent Lewis acid, coordinating to carbonyl oxygens or other heteroatoms. This coordination enhances the electrophilicity of the substrate, making it more susceptible to reaction with a nucleophile. scandium.org This mechanism lowers the activation energy of the reaction, leading to increased reaction rates and often higher yields under milder conditions than traditional Lewis acids. scandium.org

Two prominent examples of its application are the Aldol and Friedel-Crafts reactions. scandium.org

Aldol Reactions: Scandium(III) chloride catalyzes aldol reactions, which form a new carbon-carbon bond by connecting two carbonyl compounds. scandium.org The catalyst activates the aldehyde or ketone acceptor, facilitating the attack by an enol or enolate nucleophile. Its utility has been noted in aldol-like reactions involving silyl enol ethers, where it promotes the reaction smoothly. wikipedia.orgchemeurope.comresearchgate.net

Friedel-Crafts Reactions: These reactions are essential for attaching substituents to aromatic rings. nih.govbyjus.comlibretexts.org Scandium(III) chloride and related scandium salts have demonstrated high activity in both Friedel-Crafts alkylation and acylation. scandium.org By activating the alkylating or acylating agent, the catalyst facilitates the electrophilic aromatic substitution on the aromatic ring, leading to the formation of alkylated or acylated aromatic products. scandium.org Research using the related catalyst, scandium(III) triflate, highlights the exceptional yields achievable in these transformations.

The following table summarizes the performance of scandium(III) catalysts in these key reactions.

| Reaction | Substrate 1 | Substrate 2 | Catalyst System | Product | Yield |

| Friedel-Crafts Acylation | Anisole | Acetic Anhydride | Sc(OTf)₃ | 4-Methoxyacetophenone | 98% |

| Friedel-Crafts Acylation | Thioanisole | Acetic Anhydride | Sc(OTf)₃ | 4-(Methylthio)acetophenone | 93% |

| Friedel-Crafts Alkylation | Benzene | Benzyl Chloride | Sc(OTf)₃ | Diphenylmethane | 97% |

| Aldol-type Reaction | Silyl enol ethers | Aldehydes | ScCl₃-derived LASC* | β-Hydroxy ketone | High |

*Data based on research on scandium(III) triflate [Sc(OTf)₃], which showcases the catalytic potential of the Sc³⁺ ion. oup.com **LASC: Lewis acid-surfactant combined catalyst derived from ScCl₃. wikipedia.orgchemeurope.com

A significant area of advancement in scandium catalysis is its application in stereoselective synthesis. By combining scandium(III) chloride hexahydrate with chiral ligands, researchers have developed highly effective catalytic systems for asymmetric reactions. mdpi.com In such a system, the chiral ligand coordinates to the scandium ion, creating a defined, chiral three-dimensional space around the active site. This chiral environment forces the reacting substrates to approach each other in a specific orientation, leading to the preferential formation of one diastereomer or enantiomer over the other.

One of the first successful examples involved the in situ generation of a chiral scandium complex from ScCl₃·6H₂O and a chiral N,N′-dioxide ligand. mdpi.com This system proved highly effective in a domino ring-opening/cyclization/retro-Mannich reaction, producing complex chiral benzimidazole derivatives. The reaction proceeded with excellent yields and uniformly high enantioselectivities, demonstrating the power of this approach to generate valuable, optically active molecules. researchgate.netmdpi.com

The development of such chiral scandium catalysts has expanded the toolkit for asymmetric synthesis, enabling the construction of complex molecules with precise control over their stereochemistry. mdpi.comdntb.gov.ua

| Reaction Type | Substrates | Catalyst System | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Yield |

| Domino Ring-Opening/Cyclization/ retro-Mannich | Cyclopropyl ketones, Aryl 1,2-diamines | 10 mol% ScCl₃·6H₂O, 10 mol% Chiral N,N′-dioxide ligand | >90% | 80–97% | 56–99% |

| [3+2] Cycloaddition | Diaziridines, Chalcones | 15 mol% Sc(OTf)₃, 10 mol% Chiral N,N′-dioxide ligand | >90% | 50–93% | 18–93% |

| Michael/Aldol Reaction | α-Arylidene pyrazolinones, β,γ-Unsaturated α-ketoesters | 10 mol% Sc(OTf)₃, 10.5 mol% Chiral N,N′-dioxide ligand | 18–72% | 58–94% | 60–99% |

*Data derived from research on enantioselective scandium-catalyzed transformations. mdpi.com

Catalytic Activity in Polymerization Reactions (e.g., Isoprene Polymerization)

Scandium-based catalysts have shown remarkable activity and selectivity in the polymerization of olefins and dienes. nih.govalfachemic.com In the case of isoprene polymerization, scandium catalysts can exert a high degree of control over the microstructure of the resulting polyisoprene, which is critical for determining its physical properties. The coordination environment of the scandium metal center, dictated by the ancillary ligands, directly influences the stereochemistry of the monomer insertion into the growing polymer chain.

Research using half-sandwich scandium catalysts has demonstrated the ability to produce isoprene copolymers with high regio- and stereospecificity. rsc.orgresearchgate.netrsc.org For instance, in the alternating copolymerization of isoprene with o-diphenylphosphinostyrene, the incorporation of isoprene proceeds in a highly cis-1,4 fashion (up to 95%). rsc.orgrsc.org This selectivity is attributed to the specific coordination of the monomers to the scandium active site, which favors a particular insertion pathway. The ability to control the polymer microstructure (e.g., cis-1,4 vs. trans-1,4 or 3,4-insertion) is a key advantage of these catalyst systems. nih.govresearchgate.net

| Catalyst System | Monomers | Key Feature | Resulting Polymer Microstructure |

| (C₅Me₄SiMe₃)Sc(CH₂C₆H₄NMe₂-o)₂ | Isoprene, o-StPPh₂ | Alternating Copolymerization | High cis-1,4 selectivity for isoprene (95%) |

| (C₅Me₄SiMe₃)Sc(CH₂C₆H₄NMe₂-o)₂ | Isoprene, p-StPPh₂ | Block Copolymerization | Polyisoprene block with 1,4- and 3,4-structures |

| Scandium complexes with diarylamido-based pincer ligands | Isoprene | Ligand-dependent selectivity | High cis-1,4 selectivity (up to 98.8%) |

*Data from studies on scandium-catalyzed isoprene copolymerization. rsc.orgrsc.orgresearchgate.net

Heterogeneous Catalysis and Environmental Catalysis Research

While many applications of scandium chloride are in homogeneous systems, there is growing interest in developing heterogeneous scandium catalysts to improve catalyst separation, recovery, and recyclability. Heterogenization involves immobilizing the active scandium species onto a solid support, such as silica or a polymer resin. This approach is particularly beneficial for continuous-flow processes. nih.govresearchgate.net

Recent research has led to the development of chiral heterogeneous scandium catalysts by anchoring chiral scandium complexes onto amine-functionalized silica supports. nih.gov These materials have shown excellent activity and selectivity in continuous-flow enantioselective Friedel-Crafts reactions, demonstrating a practical path toward more sustainable catalytic processes. nih.govresearchgate.net

In the realm of environmental catalysis, scandium chloride has been used to promote the conversion of biomass into valuable platform chemicals. A notable example is the efficient synthesis of 5-hydroxymethylfurfural (HMF) from carbohydrates. Using ScCl₃ in an ionic liquid under microwave irradiation, HMF was obtained in a high yield of 73.4% in just two minutes. researchgate.net This rapid, high-yielding conversion of a renewable feedstock into a key chemical intermediate highlights the potential of scandium catalysis in developing greener chemical processes. researchgate.net

Innovation in Catalyst Design and Delivery

The performance of a catalytic system depends not only on the intrinsic activity of the catalyst but also on how it is delivered and integrated into the reaction system. Innovations in materials science are providing new ways to design and utilize catalysts like scandium(III) chloride hexahydrate.

A cutting-edge approach to catalyst delivery involves the use of additive manufacturing, or 3D printing, to create catalyst-impregnated devices. nih.govornl.govresearchgate.net Researchers have developed 3D-printed stirrer devices embedded with Lewis acid catalysts, including scandium salts. scienceopen.com These devices are fabricated from a solvent-resistant polymer resin into which the catalyst is dissolved or dispersed prior to printing.

This method offers several advantages over using powdered catalysts:

Simplified Reaction Setup: It eliminates the need to weigh and handle fine catalyst powders. scienceopen.com

Enhanced Performance: The 3D-printed stirrers can be designed for optimal mixing, and studies have shown that these devices can lead to higher yields and reduced reaction times compared to conventional methods. scienceopen.com

Facilitated Workup: At the end of the reaction, the catalyst-containing device can be simply removed from the reaction mixture, greatly simplifying the purification process. scienceopen.com

Reusability: The potential for washing and reusing the catalytic devices adds to the sustainability of the process. scienceopen.com

This technology represents a significant step forward in bridging the gap between homogeneous and heterogeneous catalysis, offering the high activity of a soluble catalyst with the practical handling benefits of a solid one. scienceopen.commdpi.com

Lewis Acid-Surfactant Combined Catalysis

Scandium(III) chloride hexahydrate serves as a convenient precursor for the synthesis of a unique class of catalysts known as Lewis Acid-Surfactant Combined Catalysts (LASCs). thieme.comresearchgate.net These catalysts are specifically designed to perform Lewis acid-catalyzed reactions in aqueous media, overcoming the typical challenges of catalyst decomposition and low substrate solubility. thieme.comits.ac.id A prime example is scandium(III) tris(dodecyl sulfate), which can be readily prepared from scandium(III) chloride and sodium dodecyl sulfate (B86663). thieme.comscispace.com

The fundamental principle behind LASC catalysis is the dual functionality of the catalyst molecule. researchgate.net It possesses a water-stable Lewis acidic center (the scandium ion) and surfactant properties conferred by long alkyl chains (like dodecyl sulfate). researchgate.netscispace.com In water, these catalysts self-assemble in the presence of organic substrates to form stable colloidal dispersions or micelles. researchgate.netresearchgate.net These particles act as hydrophobic microreactors, concentrating the organic reactants and the catalyst within them, thereby excluding water from the immediate reaction environment and facilitating rapid organic reactions. researchgate.netresearchgate.net

This methodology has been successfully applied to a range of carbon-carbon bond-forming reactions, including aldol, allylation, and Mannich-type reactions. researchgate.netscispace.com The use of water as a solvent is not merely a "green" alternative but can be crucial for catalytic efficiency. A preliminary kinetic study of an aldol reaction catalyzed by a scandium-based LASC demonstrated that the initial reaction rate in water was significantly higher than in an organic solvent. researchgate.netresearchgate.net This highlights the beneficial effect of the hydrophobic environment created by the LASC in an aqueous phase.

Table 1: Effect of Solvent on the Initial Rate of a LASC-Catalyzed Aldol Reaction

| Solvent | Relative Initial Rate |

|---|---|

| Water | 130 |

| Dichloromethane | 1 |

Data sourced from kinetic studies on scandium-based LASC systems. researchgate.netresearchgate.net

A notable practical advantage of this system is the ease of product separation and catalyst recovery. After the reaction, centrifugation can lead to a phase-separated system, with the organic product phase, the aqueous phase, and the LASC phase distinctly separated, allowing for straightforward isolation of the product. thieme.comresearchgate.net

Computational and Experimental Elucidation of Catalytic Reaction Mechanisms

C(sp³)–H Activation

The functionalization of typically inert C(sp³)–H bonds is a significant challenge in organic synthesis. Scandium-based catalysts, derived from precursors like scandium(III) chloride hexahydrate, have emerged as promising tools for these transformations. The elucidation of the underlying mechanisms has been greatly advanced through a combination of experimental work and computational studies, particularly Density Functional Theory (DFT) calculations. rsc.orgbohrium.com

DFT studies on scandium-catalyzed reactions involving C(sp³)–H activation, such as the [3+2] annulation of an aldimine with alkenes, have outlined a multi-step catalytic cycle. rsc.orgbohrium.com The generally accepted pathway involves:

Generation of the Active Catalyst: The precatalyst reacts to form a coordinatively unsaturated, highly reactive scandium species.

C(sp³)–H Activation: This key step often proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the scandium center interacts with the C–H bond, leading to its cleavage and the formation of a scandium-carbon bond.

Alkene Insertion: The newly formed Sc-C bond undergoes migratory insertion with an alkene substrate.

Cyclization and Protonation: Subsequent steps, such as ring closure and protonation, release the final product and regenerate the active catalytic species. rsc.org

Experimentally, a cationic o-dimethylaminophenyl scandium species has been isolated and confirmed as a key catalytic intermediate in the C(sp³)–H alkylation of N,N-dimethyl anilines with alkenes, providing strong evidence for the proposed mechanistic pathways. rsc.org Computational models have been instrumental in understanding selectivity, revealing that factors like the distortion energy of the substrate in the transition state can dictate the site-selectivity of the C–H activation step. researchgate.net

Table 2: Key Mechanistic Steps in Scandium-Catalyzed β-C(sp³)–H Activation and Annulation

| Step | Description | Key Finding from DFT |

|---|---|---|

| 1 | Active Species Generation | Formation of a cationic scandium complex is the initial step. |

| 2 | C(sp³)–H Activation | Cleavage of the C–H bond to form a Sc–C(sp³) bond. |

| 3 | Alkene Insertion | Insertion of the alkene into the Sc–C bond; this step is often rate-determining and selectivity-determining. rsc.orgbohrium.com |

| 4 | Ring Closure & Protonation | Formation of the final carbocyclic product and catalyst regeneration. |

Based on DFT calculations of a scandium-catalyzed [3+2] annulation reaction. rsc.orgbohrium.com

Alkene Insertion

The migratory insertion of an alkene into a scandium-carbon bond is a fundamental step in many scandium-catalyzed reactions, including polymerization and C–H functionalization. rsc.orgresearchgate.net This process has been extensively investigated using theoretical methods to understand the factors that control its facility and selectivity. mdpi.com

Computational studies have shown that the alkene insertion step is frequently the origin of both the regio- and diastereoselectivity observed in the final products of scandium-catalyzed annulation reactions. rsc.orgbohrium.com For instance, in the alkylation of tertiary anilines, DFT calculations revealed that the regioselectivity of alkene insertion is controlled by a complex interplay of steric and electronic factors between the scandium complex, the aniline substrate, and the incoming alkene. researchgate.net

The energy barrier of the insertion step is sensitive to the nature of the polar functional groups on the monomer. mdpi.com A combined DFT and multivariate linear regression (MLR) analysis on the insertion of various polar olefinic monomers mediated by a half-sandwich scandium complex identified key descriptors influencing the reaction. The study found that both electronic properties (e.g., NMR chemical shift of the β-carbon of the alkene) and steric parameters play a crucial role in determining the ease of insertion and the potential for catalyst poisoning by the monomer's heteroatom. mdpi.com The role of additives has also been computationally explored; for example, an amine additive can lower the positive charge on the scandium atom, which weakens the existing Sc–C(sp³) bond and facilitates the formation of a new Sc–C(sp²) bond during the alkene insertion process. rsc.orgbohrium.com

Table 3: Computationally Determined Factors Influencing Scandium-Mediated Alkene Insertion

| Factor | Influence on Insertion Mechanism |

|---|---|

| Steric Hindrance | Governs the facial selectivity of alkene coordination and the regioselectivity of insertion (linear vs. branched products). researchgate.net |

| Electronic Effects | The electronic properties of the alkene (e.g., polarization of the double bond) and ligands on the scandium center affect the activation energy barrier. mdpi.com |

| Coordinating Additives | Can modulate the electronic character of the scandium center, weakening the Sc-C bond and lowering the insertion barrier. rsc.org |

| Substrate Distortion Energy | The energy required to deform the substrate to fit the transition state geometry influences the overall rate and selectivity. researchgate.net |

Findings derived from DFT and MLR analyses of scandium-catalyzed reactions. researchgate.netmdpi.com

Materials Science Research and Advanced Synthesis Utilizing Scandium Iii Chloride Hexahydrate

Precursor Role in Scandium Oxide (Sc₂O₃) Synthesis for Functional Materials

Scandium oxide, also known as scandia, is the principal form of refined scandium produced by industry and the foundation for all scandium chemistry. wikipedia.org Scandium(III) chloride hexahydrate is frequently used to synthesize Sc₂O₃ through various chemical routes. One common method involves dissolving the hexahydrate in a hydrochloric acid aqueous solution, followed by heating to produce a paste-like scandium chloride hexahydrate, which can be further processed. google.com Another established technique is the sol-gel route, where ScCl₃·6H₂O is used as the precursor to first prepare scandium oxo-hydroxide (ScOOH) nanoparticles in a solution. researchgate.netresearchgate.net These intermediate nanoparticles are then dried and calcined to yield high-purity scandium oxide nanoparticles. researchgate.netresearchgate.net The resulting Sc₂O₃ is a stable, white crystalline powder with a high melting point and excellent thermal stability, making it suitable for a wide range of functional materials. wikipedia.orgscandium.org

| Property | Value |

| Chemical Formula | Sc₂O₃ |

| Appearance | White crystalline powder |

| Melting Point | 2,485 °C (4,505 °F) wikipedia.org |

| Density | 3.86 g/cm³ wikipedia.orgscandium.org |

| Crystal Structure | Cubic wikipedia.orgscandium.org |

| Band Gap | 6.0 eV wikipedia.org |

The unique optical and thermal properties of scandium oxide make it a valuable material in the field of optoelectronics. scandium.org Its high refractive index (approximately 1.95) and wide band gap are particularly advantageous for optical applications. scandium.orgresearchgate.net

Phosphors: Scandium oxide is utilized as a phosphor material, particularly in the production of white LEDs, to improve their performance and color rendering index. stanfordmaterials.com Its unique crystal structure enables it to emit a broad spectrum of light when excited. stanfordmaterials.com

Lasers: In solid-state laser technology, scandium oxide serves as a host material. scandium.orgnbinno.com It can be doped with rare-earth elements to create active laser media for high-power applications. researchgate.netresearchgate.net The high thermal conductivity of Sc₂O₃ is a key advantage in developing high-power laser systems. researchgate.net Dentists also employ lasers such as the Erbium, Chromium: Yttrium-Scandium-Gallium Garnet (Er,Cr:YSGG) laser, which incorporates scandium. scandium.org

Optical Fibers and Coatings: Due to its high refractive index and thermal stability, Sc₂O₃ is used in the production of optical coatings, such as anti-reflective and reflective layers for cameras and other instruments. scandium.orgnbinno.com It is also a component in specialty optical fibers designed for sensor and laser systems. youtube.com

Scandium oxide is a key component in advanced ceramics, where it enhances strength, durability, and thermal resistance. scandium.orgscandium.org These properties are critical for applications in the aerospace and electronics industries. scandium.orgscandium.org

A prominent application is in Solid Oxide Fuel Cells (SOFCs), where scandia-stabilized zirconia (ScSZ) is used as a high-performance electrolyte. electrochem.orgfuelcellmaterials.com Doping zirconia with scandia results in a ceramic material with the highest oxygen ionic conductivity among zirconia-based electrolytes, significantly outperforming the more common yttria-stabilized zirconia (YSZ). fuelcellmaterials.combohrium.comresearchgate.net This higher conductivity allows for improved SOFC performance or operation at lower temperatures. fuelcellmaterials.comseoultech.ac.kr

| Electrolyte Material | Ionic Conductivity Advantage | Mechanical Strength |

| Scandia-Stabilized Zirconia (ScSZ) | 1.5 to 4 times higher than YSZ fuelcellmaterials.combohrium.comresearchgate.net | Approximately twice that of YSZ fuelcellmaterials.com |

| Yttria-Stabilized Zirconia (YSZ) | Baseline | Baseline |

Research has demonstrated that SOFCs using thin-film ScSZ electrolytes can achieve high power densities, such as 227 mW/cm² at 500 °C. seoultech.ac.kr However, challenges related to the phase stability of ScSZ under certain conditions are an active area of research, with studies exploring co-dopants to enhance its long-term stability. bohrium.comresearchgate.net

Fabrication of High-Strength Aluminum-Scandium Alloys

Scandium(III) chloride hexahydrate serves as a precursor for producing scandium metal, which is a crucial alloying element for high-strength aluminum alloys (Al-Sc alloys). scandium.orgjbnano.com The addition of small amounts of scandium (typically 0.1% to 0.5% by weight) to aluminum alloys yields significant improvements in their mechanical properties. wikipedia.orgscandium.org

Synthesis of Nanomaterials and Nanocomposites

Scandium(III) chloride hexahydrate is an excellent precursor for the synthesis of nanoscale materials, particularly scandium oxide nanoparticles. scandium.org These nanoparticles possess a high surface area and unique properties that make them suitable for a range of advanced applications. americanelements.comnanorh.com

The synthesis of scandium oxide nanoparticles from ScCl₃·6H₂O can be precisely controlled to achieve desired particle sizes and characteristics. researchgate.netresearchgate.net The sol-gel method is a widely researched route where the precursor is first converted to an intermediate scandium oxo-hydroxide (ScOOH) sol. researchgate.netresearchgate.net

Key parameters influencing the final nanoparticle size include:

pH: The pH of the solution during the precipitation of ScOOH has a strong influence on the resulting particle size. Depending on the pH, ScOOH particles ranging from 40 to 1000 nm can be obtained. researchgate.netresearchgate.net

Reflux Time: At a given pH, the duration of the reflux time also affects the size of the ScOOH particles. researchgate.netresearchgate.net

After the formation of the ScOOH sol, a drying and calcination step at temperatures around 500°C converts the ScOOH into pure Sc₂O₃ nanoparticles while retaining the particle morphology. researchgate.netrsc.org This allows for the production of Sc₂O₃ powders with controlled particle sizes, which is essential for applications like fabricating transparent ceramics. researchgate.net

| Synthesis Parameter | Effect on Particle Size | Resulting Sc₂O₃ Particle Size |

| pH of Solution | Major controlling factor researchgate.netresearchgate.net | Can be tuned from 40 nm to 1000 nm researchgate.net |

| Reflux Time | Influences particle size at a given pH researchgate.net | Varies from a few nanometers to 1 µm researchgate.net |

| Calcination Temperature | Transforms ScOOH to Sc₂O₃ researchgate.net | Dependent on precursor particle size researchgate.net |

Scandium oxide nanoparticles are integrated into various materials to create advanced composites with enhanced properties. For example, Sc₂O₃ nanopowders are essential for producing highly dense and transparent Sc₂O₃ ceramics, which are promising materials for laser applications. researchgate.netresearchgate.net

In the context of SOFCs, scandia-stabilized zirconia can be used not only as the electrolyte but also as a component in high-performance composite cathodes or cermet anodes. fuelcellmaterials.com The incorporation of scandium-based nanoparticles can improve the catalytic activity and efficiency of these fuel cell components. nanorh.com Furthermore, scandium nanoparticles can be incorporated into polymers and other materials to develop advanced composites for applications in nanoelectronics, photonics, and fuel cell layers. americanelements.com

Incorporation into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Scandium(III) chloride hexahydrate serves as a critical precursor for the synthesis of scandium-based Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The unique properties of the Sc(III) ion, such as its high charge density and small ionic radius, contribute to the formation of robust and stable framework structures with potential applications in catalysis and separation. kaust.edu.sarsc.orgrsc.org

The design of scandium-containing frameworks involves the careful selection of organic linkers that coordinate with scandium ions, often sourced from scandium(III) chloride, to form extended, crystalline networks. bohrium.comwikipedia.org Solvothermal and hydrothermal synthesis are common methods employed, where scandium chloride and an organic linker are heated in a solvent, leading to the crystallization of the framework. bohrium.comacs.org

A notable strategy in the design of scandium-containing COFs involves a synergistic approach combining coordination and reticular chemistry. berkeley.eduresearchgate.net This method utilizes metal coordination complexes as secondary building units. For instance, a series of crystalline scandium-COFs (Sc-COFs) have been synthesized with tunable levels of metal incorporation. berkeley.eduresearchgate.netosti.gov The synthesis involved the solvothermal reaction of a scandium complex with organic linkers like 1,3,5-triformylphloroglucinol and p-phenylenediamine (B122844) in a solvent mixture, with a reaction time of 72 hours proving optimal for crystallinity. berkeley.edu By adjusting the molar ratios of the organic ligand to the scandium complex, frameworks with scandium occupying from 9% to 43% of the potential nodes were achieved. berkeley.edu

In the realm of MOFs, various organic linkers have been successfully used to construct stable frameworks with scandium. For example, the hydrothermal reaction of scandium chloride with squaric acid yields a MOF with the composition Sc2(C4O4)3, which is stable to over 400 °C. bohrium.com Another approach involves the solvothermal synthesis of Sc-MOFs using tetratopic carboxylate linker molecules. acs.orgresearchgate.net This method produces three-dimensional networks containing chains of corner-sharing [ScO6] octahedra. acs.orgfigshare.com The properties of these MOFs, such as porosity and surface area, can be tuned by altering the size and shape of the linker molecule. acs.orgfigshare.com

| Framework Name | Framework Type | Organic Linker(s) | Synthesis Method | Key Structural Feature | BET Surface Area (m²/g) |

|---|---|---|---|---|---|

| Sc-CAU-9-TCPB | MOF | 1,2,4,5-tetrakis(4-carboxylatophenyl)-benzene (TCPB) | Solvothermal | Chains of trans corner-sharing [ScO6] octahedra | 1350 acs.orgresearchgate.net |

| Sc-CAU-9-H₂TCPP | MOF | meso-tetra(4-carboxylatophenyl)-porphyrin (H₂TCPP) | Solvothermal | Chains of trans corner-sharing [ScO6] octahedra | 650 acs.orgresearchgate.net |

| Sc₂(C₄O₄)₃ | MOF | Squaric acid | Hydrothermal | Zeolitic cages of the AST type | Not Reported |

| Sc-COF-X (X=9-43) | COF | 1,3,5-triformylphloroglucinol and p-phenylenediamine | Solvothermal | Tunable incorporation of Sc³⁺ coordination units | Not Reported |

Scandium-containing frameworks, particularly COFs, have been investigated for their potential in capturing and separating metal ions. berkeley.eduresearchgate.net A groundbreaking approach involves creating "metal-imprinted" COFs (MICOFs). berkeley.edunih.govresearchgate.net This is achieved by first synthesizing a scandium-containing COF and then chemically removing the scandium ions. berkeley.edu The resulting framework retains coordination sites specifically tailored for Sc³⁺, leading to high affinity and selectivity for this ion. berkeley.eduresearchgate.net

Research has demonstrated that a MICOF, created by removing scandium from a Sc-COF with the highest metal content, exhibits a remarkable ability to capture Sc³⁺ ions, even in acidic conditions and in the presence of other competing metal ions. berkeley.eduresearchgate.net This imprinted framework shows a selectivity for Sc³⁺ over common impurity ions like La³⁺ and Fe³⁺ that surpasses other reported scandium adsorbents. berkeley.edunih.govresearchgate.net

The performance of these materials in ion capture is significant. The MICOF with the highest density of coordination sites can extract 98% of scandium ions from a nickel mineral sample solution at a pH of 3, despite the presence of numerous other metal ions. berkeley.edu Adsorption isotherm studies using solutions of scandium(III) chloride hexahydrate revealed a saturation capacity of 52.7 mg g⁻¹ for the MICOF. Interestingly, the templating ion does not have to be scandium; frameworks synthesized with more abundant divalent transition metals can also produce MICOFs that are highly selective for scandium(III). berkeley.edu This highlights a versatile strategy for developing specialized materials for selective metal ion capture. berkeley.eduresearchgate.net

| Parameter | Value | Conditions |

|---|---|---|

| Saturation Capacity for Sc³⁺ | 52.7 mg/g | Adsorption isotherm from ScCl₃·6H₂O solutions at 298 K. berkeley.edu |

| Extraction Efficiency | 98% | From a nickel mineral sample with competing ions. berkeley.edu |

| Operating pH | 3 | For extraction from nickel mineral sample. berkeley.edu |

| Selectivity | High | Selective for Sc³⁺ over competing ions such as La³⁺ and Fe³⁺. berkeley.eduresearchgate.net |

Compound Reference Table

| Compound Name | Chemical Formula |

|---|---|

| Scandium(III) chloride hexahydrate | ScCl₃·6H₂O |

| 1,3,5-triformylphloroglucinol | C₉H₆O₆ |

| p-phenylenediamine | C₆H₈N₂ |

| 1,2,4,5-tetrakis(4-carboxylatophenyl)-benzene | C₃₄H₂₂O₈ |

| meso-tetra(4-carboxylatophenyl)-porphyrin | C₄₈H₃₀N₄O₈ |

| Squaric acid | C₄H₂O₄ |

Biological and Biomedical Research Applications of Scandium Iii Chloride Hexahydrate

Molecular Interactions with Biological Macromolecules and Cellular Components

The biological effects of scandium(III) chloride hexahydrate are fundamentally linked to the interactions of the scandium(III) ion with essential biological macromolecules and cellular components. These interactions can modulate the structure and function of proteins and nucleic acids, and influence key cellular processes.

Binding Studies with Proteins (e.g., Transferrin) and Nucleic Acids

Research into the interaction of scandium ions with proteins has revealed specific binding affinities that may influence their biological transport and activity. One notable example is the interaction with transferrin, a blood plasma glycoprotein (B1211001) that plays a crucial role in iron metabolism. Studies have shown that scandium ions can bind to transferrin, suggesting that this protein may be involved in the transport of scandium in vivo. nih.gov The binding of metal ions to transferrin is a complex process influenced by the ionic radius and charge of the metal. libretexts.org Transferrin possesses two specific binding sites for ferric iron (Fe³⁺), and other trivalent metal ions with similar characteristics can also bind to these sites. researchgate.net The binding typically involves coordination with amino acid residues such as tyrosine, histidine, and aspartic acid, along with a carbonate ion. libretexts.org While the precise coordination chemistry of scandium with transferrin is a subject of ongoing research, the interaction implies a potential for scandium to interfere with or be transported by the body's natural iron transport mechanisms.